Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate” is a chemical compound with the CAS Number 2140305-54-8 . It has a molecular weight of 210.62 . The IUPAC name for this compound is “methyl 6-chloroimidazo [1,2-a]pyridine-5-carboxylate” and its InChI Code is 1S/C9H7ClN2O2/c1-14-9(13)8-6(10)2-3-7-11-4-5-12(7)8/h2-5H,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C9H7ClN2O2 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 210.62 .Scientific Research Applications
Synthesis and Characterization
Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is involved in the synthesis of various novel compounds. For instance, a series of novel oxadiazole derivatives were synthesized using this compound, and their fluorescence spectral characteristics were explored. These derivatives showed varied absorption and emission maxima, with their molecular orbital properties correlating with their absorption (Ge et al., 2014).
Chemical Reactions and Properties
Research has focused on different reactions and properties of related compounds. For example, the Biginelli reaction was used to synthesize related dihydropyridine and tetrahydropyrimidine derivatives (Morigi et al., 2012). Similarly, innovative methods for synthesizing various chloroimidazo[4,5‐c]pyridines and related derivatives have been developed (Rousseau & Robins, 1965).
Coordination Polymers and Supramolecular Structures
This compound plays a role in forming coordination polymers and supramolecular structures. A study demonstrated the assembly of zero-dimensional complexes and one-dimensional coordination polymers by varying solvents and ligand substituent groups, using a similar chloroimidazo pyridine compound (Yin et al., 2021).
Development of Molecular Rotors and Sensors
The compound has been utilized in the synthesis of fluorescent molecular rotors (FMRs), which are significant in studying viscosity sensing properties. These rotors, derived from substituted 2-chloroimidazo[1,2-a]pyridine-3-carbaldehydes, exhibit enhanced emission intensity in viscous environments (Jadhav & Sekar, 2017).
Electronic and Structural Analysis
Studies have also delved into the electronic structure and proton magnetic resonance spectra of imidazo[1,2-a]pyridines, providing insights into the tautomeric structures and protonation mechanisms in these compounds (Paolini & Robins, 1965).
Microwave-Assisted Synthesis
There has been research on microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines. This technique has proven effective in synthesizing a variety of alkenylimidazo[1,2-a]pyridine derivatives, including those with chloro substituents in the 6-position (Koubachi et al., 2008).
Properties
IUPAC Name |
methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7(10)3-2-6-4-11-5-12(6)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOVNAGISCXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CN=CN21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.